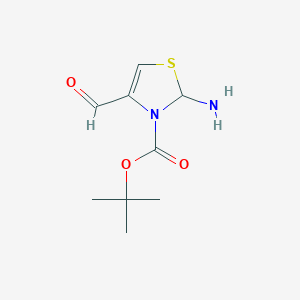![molecular formula C18H28N2 B3247750 Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- CAS No. 1823862-56-1](/img/structure/B3247750.png)
Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]-
描述
Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- is a complex organic compound with the molecular formula C18H28N2. It is a derivative of cyclopropanamine, featuring a cyclopropane ring attached to an isopropyl group and a piperidinyl moiety substituted with a phenylmethyl group. This compound is of interest in various scientific research applications due to its unique structure and potential biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: Cyclopropanamine, isopropylamine, and phenylmethylpiperidine.
Reaction Steps:
Step 1: Formation of cyclopropanamine from cyclopropane and ammonia under high pressure and temperature.
Step 2: Alkylation of cyclopropanamine with isopropyl chloride to form N-(1-methylethyl)cyclopropanamine.
Step 3: Reaction of N-(1-methylethyl)cyclopropanamine with phenylmethylpiperidine to yield the final product.
Industrial Production Methods:
Batch Process: Cyclopropanamine is synthesized in large reactors under controlled conditions, followed by sequential alkylation and reaction steps.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: Cyclopropanamine can undergo oxidation to form cyclopropanone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation Products: Cyclopropanone derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted piperidinyl derivatives.
科学研究应用
Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as analgesic and anti-inflammatory effects.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The exact mechanism may involve modulation of signaling pathways or inhibition of specific enzymes.
相似化合物的比较
Cyclopropylamine: A simpler cyclopropanamine derivative without the isopropyl and piperidinyl groups.
N-Isopropylcyclopropanamine: Similar structure but lacks the phenylmethyl substitution on the piperidinyl ring.
Uniqueness:
Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- is unique due to its complex structure, which includes multiple functional groups that can interact with biological targets in distinct ways compared to simpler derivatives.
属性
IUPAC Name |
2-(1-benzylpiperidin-3-yl)-N-propan-2-ylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-14(2)19-18-11-17(18)16-9-6-10-20(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-19H,6,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBKOPTFHIJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC1C2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150940 | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823862-56-1 | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823862-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanamine, N-(1-methylethyl)-2-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


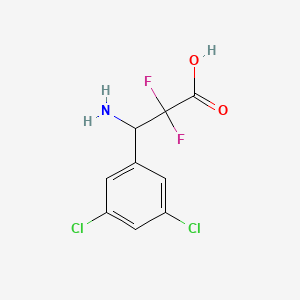

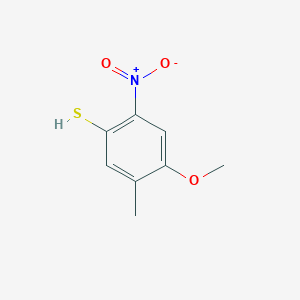
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride](/img/structure/B3247693.png)
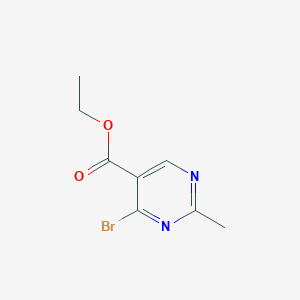
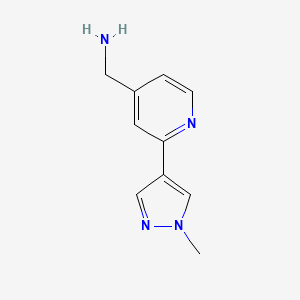
![Carbamic acid, N-[4-[2-(hydroxymethyl)-1-piperidinyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3247731.png)
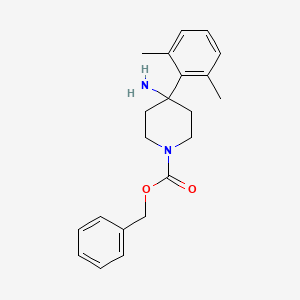
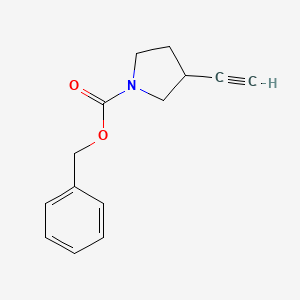
![1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247755.png)
![1-Pyrrolidinecarboxylic acid, 3-[(4-bromophenyl)cyanomethyl]-, 1,1-dimethylethyl ester](/img/structure/B3247768.png)
![3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-](/img/structure/B3247778.png)
![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide](/img/structure/B3247783.png)
